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Compound of Interest

Compound Name: 3-(Morpholin-4-ylmethyl)aniline

Cat. No.: B038038 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the spectral data of aniline and

its key derivatives, offering valuable insights for compound identification, structural elucidation,

and understanding substituent effects. The presented data, obtained through standardized

experimental protocols, facilitates objective comparison and supports research and

development in medicinal chemistry and materials science.

Spectroscopic Data Comparison
The following tables summarize the key spectral data (UV-Vis, FT-IR, ¹H NMR, ¹³C NMR, and

Mass Spectrometry) for aniline and a selection of its derivatives featuring electron-donating

(EDG) and electron-withdrawing (EWG) groups at the para-position.

UV-Vis Spectroscopy Data
The position of the maximum absorption (λmax) in the UV-Vis spectrum of aniline derivatives is

significantly influenced by the nature of the substituent on the aromatic ring. Electron-donating

groups tend to cause a bathochromic (red) shift, while electron-withdrawing groups can lead to

more complex spectral changes.[1]
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Compound Substituent (-R) λmax (nm) Solvent

Aniline -H 230, 280 Ethanol[1]

p-Toluidine -CH₃ ~235, ~287 Ethanol

p-Anisidine -OCH₃ 236, 299 Ethanol

p-Nitroaniline -NO₂ 381 Dioxane

p-Chloroaniline -Cl 238, 288 Ethanol

FT-IR Spectroscopy Data
The infrared spectra of aniline derivatives exhibit characteristic absorption bands

corresponding to N-H, C-N, and aromatic C-H vibrations. The positions of these bands are

sensitive to the electronic effects of the substituents.

Compound N-H stretch (cm⁻¹) C-N stretch (cm⁻¹)
Aromatic C-H
stretch (cm⁻¹)

Aniline 3433, 3356 1278 3034

p-Toluidine 3420, 3340 1265 3025

p-Anisidine 3415, 3335 1245 3015

p-Nitroaniline 3480, 3360 1310 3070

p-Chloroaniline 3481, 3392 1284 3050

¹H NMR Spectroscopy Data
The chemical shifts (δ) of the aromatic protons in aniline derivatives are influenced by the

electron-donating or electron-withdrawing nature of the substituent. EDGs shield the protons,

shifting them to a lower ppm, while EWGs deshield them, causing a downfield shift.[2]
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Compound Substituent (-R)
δ (ppm) of
Aromatic Protons

Solvent

Aniline -H
6.70 (t), 6.78 (d), 7.18

(t)
CDCl₃

p-Toluidine -CH₃ 6.63 (d), 6.97 (d) CDCl₃

p-Anisidine -OCH₃ 6.64 (d), 6.74 (d) CDCl₃[2]

p-Nitroaniline -NO₂ 6.64 (d), 7.98 (d) DMSO-d₆[2][3]

p-Chloroaniline -Cl 6.61 (d), 7.10 (d) CDCl₃[2]

¹³C NMR Spectroscopy Data
Substituent effects are also prominent in the ¹³C NMR spectra of aniline derivatives, affecting

the chemical shifts of the aromatic carbons.[4][5]

Compound Substituent (-R)
δ (ppm) of
Aromatic Carbons

Solvent

Aniline -H
115.1, 118.5, 129.2,

146.6
CDCl₃

p-Toluidine -CH₃
20.4, 115.2, 129.6,

129.8, 144.1
CDCl₃

p-Anisidine -OCH₃
55.5, 114.8, 116.2,

140.2, 153.0
CDCl₃[2]

p-Nitroaniline -NO₂
113.3, 127.3, 136.6,

156.6
DMSO-d₆[2]

p-Chloroaniline -Cl
116.5, 123.5, 129.4,

145.1
CDCl₃[2]

Mass Spectrometry Data
The mass spectra of aniline and its derivatives typically show a prominent molecular ion peak

(M⁺). The fragmentation patterns are influenced by the substituent, with common losses
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including HCN and radicals corresponding to the substituent.[6]

Compound Molecular Formula
Molecular Weight (
g/mol )

Key Fragment Ions
(m/z)

Aniline C₆H₇N 93.13 93 (M⁺), 66, 65

p-Toluidine C₇H₉N 107.15 107 (M⁺), 106, 92, 77

p-Anisidine C₇H₉NO 123.15 123 (M⁺), 108, 80, 65

p-Nitroaniline C₆H₆N₂O₂ 138.12
138 (M⁺), 108, 92, 80,

65

p-Chloroaniline C₆H₆ClN 127.57 127/129 (M⁺), 92, 65

Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.

UV-Vis Spectroscopy
Sample Preparation: Prepare a stock solution of the aniline derivative in a suitable UV-grade

solvent (e.g., ethanol) at a concentration of approximately 1 mg/mL. From the stock solution,

prepare a dilute solution (e.g., 0.01 mg/mL) in the same solvent.

Instrumentation: Use a double-beam UV-Vis spectrophotometer.

Data Acquisition:

Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum

from 200 to 400 nm.

Rinse the cuvette with the sample solution and then fill it with the sample solution.

Record the absorption spectrum of the sample from 200 to 400 nm.

Identify the wavelength(s) of maximum absorbance (λmax).
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Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: For liquid aniline derivatives, place a drop of the neat liquid between

two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film. For

solid derivatives, prepare a KBr pellet by grinding a small amount of the sample with dry KBr

powder and pressing the mixture into a transparent disk.

Instrumentation: Use an FT-IR spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the prepared sample in the spectrometer's sample holder.

Acquire the FT-IR spectrum over the range of 4000 to 400 cm⁻¹.

Identify the characteristic absorption bands for the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the aniline derivative in approximately 0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation: Use a 300 MHz or higher field NMR spectrometer.

Data Acquisition for ¹H NMR:

Acquire the spectrum with a standard pulse sequence.

Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 13

ppm).

Reference the spectrum to the TMS signal at 0.00 ppm.

Data Acquisition for ¹³C NMR:

Acquire the spectrum with proton decoupling.
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Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 200

ppm).

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (Electron Ionization)
Sample Preparation: Prepare a dilute solution of the aniline derivative in a volatile organic

solvent (e.g., methanol or dichloromethane) at a concentration of approximately 10-100

µg/mL.

Instrumentation: Use a mass spectrometer with an electron ionization (EI) source, often

coupled with a gas chromatograph (GC-MS).

Data Acquisition:

Introduce the sample into the ion source. For GC-MS, the sample is vaporized and

separated on a GC column before entering the mass spectrometer.

Bombard the sample with electrons (typically at 70 eV) to induce ionization and

fragmentation.

Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and

fragments (e.g., m/z 40-500).

Identify the molecular ion peak and characteristic fragment ions.

Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the comparative spectral analysis of

aniline derivatives and the logical relationship between substituent effects and spectral data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of Aniline and Its
Derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b038038#comparative-analysis-of-the-spectral-data-
of-aniline-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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